Bismuth titanium oxide (Bi2Ti2O7)

Description

Contextualization of Pyrochlore-Type Oxides in Functional Materials Research

Pyrochlore (B1171951) oxides are a class of inorganic compounds with the general chemical formula A₂B₂O₇. cambridge.orgfrontiersin.org In this structure, the A and B sites are occupied by different cations, and the oxygen atoms form a complex lattice. frontiersin.org The A-site cation is typically a trivalent rare-earth metal, while the B-site is a tetravalent transition metal. frontiersin.org The structure consists of two interpenetrating sublattices of A₂O' and BO₆, which can be visualized as a network of corner-sharing tetrahedra. cambridge.orgaps.org

This unique crystal structure gives rise to a wide array of technologically important properties, including ionic conductivity, ferroelectricity, photocatalysis, and frustrated magnetism. frontiersin.orgdigitellinc.com The flexibility of the pyrochlore structure allows for extensive chemical substitutions and the creation of vacancies on either the A or B sublattice, which in turn allows for the tuning of its physical and chemical properties. digitellinc.commmu.edu.my As a result, pyrochlore oxides are actively researched for applications such as solid-state battery components, coatings, luminescent materials, and as matrices for the immobilization of nuclear waste. frontiersin.org

Significance of Bismuth-Containing Perovskites and Pyrochlores

Bismuth-containing oxides, including both perovskite and pyrochlore structures, are of particular interest due to the unique electronic configuration of the bismuth ion (Bi³⁺). The Bi³⁺ cation possesses a stereochemically active 6s² lone pair of electrons, which can lead to significant structural distortions and influence the material's electronic and polar properties. researchgate.net This characteristic is a key factor in the emergence of ferroelectricity and other useful dielectric phenomena in these materials. researchgate.networldscientific.com

In recent years, there has been a considerable research effort to develop lead-free alternatives to materials like lead zirconate titanate (PZT) due to the environmental concerns associated with lead. dtu.dkrsc.orgnih.gov Bismuth-based perovskites and pyrochlores are considered promising candidates in this regard, exhibiting comparable or even superior dielectric and piezoelectric properties in some cases. dtu.dkresearchgate.net The presence of bismuth can also enhance photocatalytic activity, making these materials suitable for applications in environmental remediation and solar energy conversion. researchgate.netutoledo.edu Furthermore, the ability to tune the properties of bismuth-containing pyrochlores through doping and compositional modifications opens up a vast design space for new functional materials. researchgate.netresearchgate.net

Overview of Research Trajectories in Bi₂Ti₂O₇

Research on bismuth titanium oxide (Bi₂Ti₂O₇) is multifaceted, exploring its synthesis, fundamental properties, and potential applications. A significant portion of research has been dedicated to developing reliable and reproducible synthesis methods to obtain phase-pure Bi₂Ti₂O₇. Techniques such as sol-gel, cambridge.orgscientific.net co-precipitation, researchgate.netacs.org and solid-state reactions mmu.edu.my are commonly employed. The synthesis of nanostructured forms, such as nanotubes and nanopowders, has also been a focus, as these morphologies can enhance properties like photocatalytic activity. cambridge.orgscientific.net

The dielectric and ferroelectric properties of Bi₂Ti₂O₇ are another major area of investigation. tandfonline.comresearchgate.net Studies have focused on characterizing its dielectric constant, dielectric loss, and the nature of its ferroelectric phase transitions. tandfonline.comworldscientific.com These properties are crucial for its potential use in high-frequency ceramic capacitors and dynamic random access memory (DRAM). researchgate.netsci-hub.se

The photocatalytic performance of Bi₂Ti₂O₇ is also a prominent research direction. researchgate.net Investigations have explored its ability to degrade organic pollutants and its efficiency in removing nitrogen oxides from the air under visible light. mdpi.comnih.gov Research in this area often involves creating composite materials, such as Bi-Bi₂Ti₂O₇/CaTiO₃, to enhance photocatalytic efficiency by improving charge separation and light absorption. mdpi.comnih.gov

Theoretical studies, often employing density functional theory (DFT), are used to understand the electronic band structure of Bi₂Ti₂O₇ and to predict the effects of doping on its properties. utoledo.edu These computational approaches help to guide the experimental design of new Bi₂Ti₂O₇-based materials with tailored functionalities. utoledo.edu

Interactive Data Table: Research Focus on Bi₂Ti₂O₇

| Research Area | Key Focus | Investigated Properties | Potential Applications |

| Synthesis | Phase purity, nanostructuring | Crystal structure, morphology | Enhanced material performance |

| Dielectric Properties | Dielectric constant, loss tangent | Ferroelectricity, capacitance | Capacitors, memory devices |

| Photocatalysis | Degradation of pollutants, NO removal | Photocatalytic efficiency, charge separation | Environmental remediation, air purification |

| Theoretical Modeling | Electronic band structure, doping effects | Optical absorption, charge transfer | Material design and optimization |

Structure

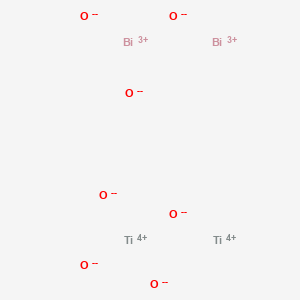

2D Structure

Properties

IUPAC Name |

dibismuth;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.7O.2Ti/q2*+3;7*-2;2*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDESGIACEFVDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11115-71-2, 12010-68-3, 12010-77-4, 12048-51-0 | |

| Record name | Bismuth titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi4Ti3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012010774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012048510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth titanium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti3O9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth titanium oxide (Bi2Ti2O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibismuth trititanium nonaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bismuth titanium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibismuth dititanium heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabismuth trititanium dodecaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Growth Mechanisms of Bi2ti2o7

Solution-Based Synthesis Approaches

Solution-based methods are favored for their ability to achieve a high degree of chemical homogeneity at lower processing temperatures compared to solid-state reactions.

Co-precipitation is a widely utilized method for synthesizing Bi2Ti2O7 due to its cost-effectiveness and potential to produce pure-phase materials. researchgate.net This technique involves the simultaneous precipitation of bismuth and titanium precursors from a solution. Typically, aqueous solutions of bismuth nitrate (B79036) and a titanium source are used. researchgate.net The pH of the solution is a critical parameter that must be carefully controlled to ensure the desired stoichiometry and prevent the formation of secondary phases. researchgate.net

For instance, Bi2Ti2O7 has been synthesized using a co-precipitation route from hydrogen peroxide/ammonia (aq) solutions of titanium with aqueous bismuth nitrate. researchgate.net The resulting precipitate is then subjected to a calcination step. The crystallization of the pure pyrochlore (B1171951) phase is highly sensitive to the calcination temperature, with a narrow window around 470°C being optimal. researchgate.net Deviations from this temperature can lead to the formation of impurity phases such as Bi4Ti3O12. researchgate.net Researchers have also employed co-precipitation to fabricate nanopowders of Bi2Ti2O7 with various modifications, which, upon high-temperature sintering, can transform into other bismuth titanate phases. researchgate.net

A comparative study highlighted that while co-precipitation is economical, it can be hazardous due to the exothermic nature of the reaction during pH balancing. researchgate.net Despite this, it remains a viable method for producing Bi2Ti2O7 nanopowders. researchgate.net

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of ceramic oxides at relatively low temperatures. youtube.com It involves the transition of a colloidal solution (sol) into a solid network (gel). youtube.com This process is known for yielding products with high chemical homogeneity and purity. youtube.com

In a typical sol-gel synthesis of Bi2Ti2O7, bismuth nitrate and a titanium alkoxide, such as tetrabutyl titanate, are used as precursors. researchgate.net The precursors undergo hydrolysis and condensation reactions to form a gel, which is then dried and calcined to obtain the final crystalline product. youtube.com The sol-gel method has been successfully used to prepare Bi2Ti2O7 nanotubes using an alumina (B75360) template, resulting in uniform structures with diameters ranging from 180 to 330 nm. cambridge.org

The citrate sol-gel method , a modification of the conventional sol-gel process, utilizes citric acid as a chelating agent. youtube.com Citric acid forms stable complexes with the metal cations, ensuring a homogeneous distribution at the molecular level. youtube.comdtu.dk This method has been employed to synthesize various metal oxide powders. youtube.comyoutube.com In the context of bismuth titanate synthesis, the Pechini method, which is a polymerizable complex route, involves the formation of a polyester (B1180765) resin through the reaction of citric acid and a polyhydroxyl alcohol like ethylene (B1197577) glycol. This resin encapsulates the metal ions, preventing their segregation during thermal treatment. dtu.dk The subsequent calcination of the resin at temperatures typically between 500-1000°C leads to the formation of the desired mixed oxide. youtube.com

A study comparing the Pechini method to co-precipitation for the synthesis of Bi2Ti2O7 nanopowders found that the Pechini method resulted in a material with a higher specific surface area, mean pore diameter, and total pore volume. researchgate.net This was attributed to the formation of a more distorted crystallographic structure. researchgate.net

Table 1: Comparison of Co-precipitation and Pechini Sol-Gel Methods for Bi2Ti2O7 Synthesis researchgate.net

| Feature | Co-Precipitation Method | Pechini (Citrate Sol-Gel) Method |

| Purity | Pure Bi2Ti2O7 pyrochlore phase formed | Pure Bi2Ti2O7 pyrochlore phase formed |

| Crystallite Size | Larger | Smaller |

| Specific Surface Area | Lower | Higher |

| Mean Pore Diameter | Smaller | Higher |

| Total Pore Volume | Lower | Higher |

| Crystallographic Structure | Less distorted | Highly loose and distorted |

This table is based on findings from a study that synthesized Bi2Ti2O7 nanopowders by annealing at 550 °C for 16 hours.

Hydrothermal and solvothermal methods involve crystallization of materials from solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. mdpi.com The primary difference between the two is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs non-aqueous solvents. mdpi.comresearchgate.net These techniques are known for producing well-crystallized powders with controlled morphology. benthamdirect.comrsc.org

A one-step in-situ hydrothermal method has been used to synthesize Bi2Ti2O7/CaTiO3 composites. mdpi.com In a typical procedure, precursors like bismuth nitrate and tetrabutyl titanate are reacted in a potassium hydroxide (B78521) (KOH) solution at a specific pH and temperature (e.g., 160°C for 3 hours). mdpi.com The resulting product is then washed and dried to obtain the final nanocomposite. mdpi.com This method allows for the direct formation of crystalline materials without the need for post-synthesis calcination. mdpi.com

Solvothermal synthesis of Bi2Ti2O7 has been reported using acetone (B3395972) as the solvent. nih.gov In this process, bismuth nitrate and tetrabutyl titanate were used as reactants. nih.gov The study found that pure Bi2Ti2O7 particles could be synthesized when the molar ratio of Bi/Ti was between 0.4 and 0.8. nih.gov The resulting crystals were uniform spherical particles. nih.gov The formation of carboxylic acid during the reaction was suggested as a key factor in the mineralization of bismuth. nih.gov

Solid-State Reaction and Sintering Processes

Solid-state reactions are traditional methods for producing ceramic materials, involving the direct reaction of solid precursors at high temperatures.

Conventional solid-state synthesis of Bi2Ti2O7 typically involves mixing stoichiometric amounts of bismuth oxide (Bi2O3) and titanium dioxide (TiO2) powders. The mixture is then subjected to repeated grinding and high-temperature calcination to promote diffusion and reaction between the solid particles. While straightforward, this method often requires high temperatures and long reaction times, which can lead to grain growth and potential loss of volatile components like bismuth. The formation of the desired perovskite structure is tracked through techniques like in-situ high-temperature X-ray diffraction. ornl.gov The use of nano-sized reactant powders, such as nano-TiO2, has been shown to accelerate the synthesis process and reduce the formation of transient phases. ornl.gov

Microwave sintering is an advanced technique that utilizes microwave energy to heat materials. This method offers several advantages over conventional furnace heating, including rapid and uniform heating, shorter processing times, and energy savings. peerj.comresearchgate.net

Microwave-assisted synthesis has been successfully applied to produce ultra-thin bismuth titanate nanosheets in a matter of minutes, a significant reduction compared to the hours or days required for wet-chemical methods. peerj.com In one approach, stoichiometric amounts of bismuth and titanium precursors are irradiated in a commercial microwave oven. peerj.com The addition of a capping agent like polyethylene (B3416737) glycol (PEG) can be used to control the thickness of the nanosheets. peerj.com

Furthermore, co-precipitation synthesis methods have been combined with microwave sintering to produce dense, phase-pure Bi2Ti2O7 polycrystalline ceramic pellets. acs.org This combination leverages the homogeneity of co-precipitation with the rapid and efficient heating of microwave sintering. acs.org Microwave sintering has also been employed for the reaction-sintering of bismuth titanate-based ceramics, achieving high densities (≥96% of theoretical density) with very short soaking times (5 to 15 minutes). researchgate.net

Thin Film and Nanostructure Fabrication

The fabrication of bismuth titanium oxide (Bi2Ti2O7) in the form of thin films and various nanostructures is critical for its application in electronic and photocatalytic devices. Researchers employ a range of sophisticated techniques to control the morphology, crystallinity, and purity of the final material.

Chemical Vapor Deposition (CVD) is a versatile method for producing high-quality thin films. A notable variant for Bi2Ti2O7 synthesis is Aerosol Assisted Chemical Vapor Deposition (AACVD). This technique is advantageous as it does not require volatile precursors, thus broadening the selection of chemicals that can be used. aerosol-cdt.ac.uk In a typical AACVD process for Bi2Ti2O7, a solution containing bismuth and titanium precursors is aerosolized and then transported by a carrier gas to a heated substrate where the precursors decompose to form the thin film. aerosol-cdt.ac.ukresearchgate.net

Phase-pure Bi2Ti2O7 thin films have been successfully synthesized using AACVD at a deposition temperature of 600°C. researchgate.netdaneshyari.com Initially, the as-deposited films are amorphous. A crucial post-deposition annealing step is required to induce crystallization. researchgate.netdaneshyari.com For instance, annealing at 600°C for 12 hours has been shown to significantly enhance crystallinity, resulting in phase-pure Bi2Ti2O7. researchgate.netdaneshyari.com The morphology of the films produced by this method can be described as cauliflower-like, with feature sizes ranging from 0.5 to 2.0 µm after annealing. daneshyari.com

| AACVD Synthesis Parameters for Bi2Ti2O7 Thin Films | |

| Parameter | Value/Condition |

| Deposition Temperature | 600°C researchgate.netdaneshyari.com |

| As-deposited Film Nature | Amorphous researchgate.netdaneshyari.com |

| Post-deposition Annealing | 600°C for 12 hours researchgate.netdaneshyari.com |

| Resulting Phase | Phase-pure Bi2Ti2O7 researchgate.netdaneshyari.com |

| Morphology | Cauliflower-like structures daneshyari.com |

Spin-coating is a solution-based technique widely used for depositing uniform thin films onto flat substrates. youtube.com This method involves dispensing a precursor solution onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. youtube.com For Bi2Ti2O7, this technique has been effectively combined with epitaxial growth to produce highly ordered, single-crystalline films.

Epitaxial growth refers to the deposition of a crystalline overlayer on a crystalline substrate, where the overlayer adopts the crystallographic structure of the substrate. mti-japan.com This method is crucial for fabricating advanced electronic and optical devices with high purity and structural perfection. mti-japan.combohrium.com By using a simple wet chemistry method based on the spin-coating technique, single-crystalline pyrochlore Bi2Ti2O7 films have been grown on yttria-stabilised zirconia (YSZ) substrates at temperatures as low as 600°C. rsc.orgresearchgate.netrsc.org

A significant advantage of this approach is the enhanced stability of the epitaxial single-crystalline Bi2Ti2O7. Unlike polycrystalline films or freestanding powders, which can be unstable at higher temperatures, the epitaxial films remain stable up to 900°C. rsc.orgresearchgate.net This stability is attributed to the high structural coherence and small lattice mismatch between Bi2Ti2O7 and the YSZ substrate, a phenomenon known as epitaxial stabilization. wordpress.com

| Epitaxial Growth of Bi2Ti2O7 via Spin-Coating | |

| Parameter | Details |

| Substrate | Yttria-stabilised zirconia (YSZ) rsc.orgresearchgate.netrsc.org |

| Growth Temperature | As low as 600°C rsc.orgresearchgate.net |

| Film Characteristics | Single-crystalline, Epitaxial rsc.orgresearchgate.net |

| Thermal Stability | Stable up to 900°C rsc.orgresearchgate.net |

The synthesis of one-dimensional (1D) and two-dimensional (2D) nanostructures of bismuth titanates has been explored to leverage their high surface area and unique properties. While much of the research focuses on the Bi4Ti3O12 phase, methods adaptable for Bi2Ti2O7 are emerging.

Hydrothermal synthesis is a versatile method for producing a variety of nanomaterials. rsc.org For bismuth titanates, this technique has been used to create nanowires and nanoplatelets by treating precipitated Bi³⁺ and Ti⁴⁺ ions in a mineralizer hydroxide solution like NaOH or KOH. rsc.org The morphology of the resulting nanostructures is highly dependent on the concentration of the mineralizer. rsc.org

A two-step process combining electrospinning and a hydrothermal method has been used to fabricate Bi2Ti2O7 nanosheets grown on the surface of TiO2 submicron fibers. researchgate.net This creates a hierarchical heterostructure with a high surface area, which is beneficial for applications like photocatalysis. researchgate.net Another approach involves a microwave-assisted combustion method to synthesize bismuth titanate nanosheets with lateral dimensions of 100-200 nm. peerj.com While not exclusively for Bi2Ti2O7, these methods demonstrate the potential for creating controlled 1D and 2D architectures. For other related compounds like bismuth telluride (Bi2Te3), a two-step method involving sputtering and annealing has been developed to produce high-quality single-crystalline nanowires. nih.govnih.gov

| Synthesis of Bismuth Titanate Nanostructures | | | :--- | :--- | :--- | | Nanostructure | Synthesis Method | Key Features | | Nanosheets on TiO2 fibers | Electrospinning & Hydrothermal researchgate.net | Creates a 3D hierarchical heterostructure. researchgate.net | | Nanosheets | Microwave-assisted combustion peerj.com | Average lateral dimensions of 100-200 nm. peerj.com | | Nanowires & Nanoplatelets | Hydrothermal rsc.org | Morphology controlled by mineralizer concentration. rsc.org |

Control of Stoichiometry and Phase Purity During Synthesis

Achieving the correct stoichiometry and phase purity is a significant hurdle in the synthesis of Bi2Ti2O7, primarily due to the compound's inherent thermal instability.

The synthesis of phase-pure, stoichiometric Bi2Ti2O7 is technologically complex. researchgate.net The primary challenge lies in the low thermal stability of the pyrochlore structure. researchgate.net Stable, phase-pure Bi2Ti2O7 can often only be synthesized with a certain amount of bismuth vacancies. rsc.org It has been reported that obtaining pure Bi2Ti2O7 ceramic samples is difficult, and often requires a non-stoichiometric ratio of bismuth to titanium in the precursors. researchgate.net

The bismuth titanate pyrochlore phase is often metastable, readily transforming into other, more stable phases like the Aurivillius phase Bi4Ti3O12 or a mixture of Bi4Ti3O12 and Bi2Ti4O11, particularly at elevated temperatures. researchgate.netaip.org This transformation is a common source of impurity in synthesized samples. researchgate.netresearchgate.net The volatility of bismuth at higher synthesis temperatures can also lead to bismuth loss and the formation of Ti-rich amorphous material, further complicating the achievement of the desired stoichiometry.

Processing parameters, especially temperature, have a profound impact on the stoichiometry and phase purity of Bi2Ti2O7. The crystallization of this compound is known to be extremely temperature-sensitive. researchgate.netresearchgate.net For instance, using a co-precipitation method, the pure pyrochlore phase could only be obtained within a very narrow temperature range of a few degrees around 470°C. researchgate.netresearchgate.net An increase in the annealing temperature by just 10 K from the optimal value can result in the appearance of a significant amount of the Bi4Ti3O12 impurity phase. researchgate.net

In thin film fabrication, the annealing temperature is a critical variable.

Low Temperatures: Films annealed at temperatures below 550°C may remain amorphous. researchgate.net Homogeneous and crack-free Bi2Ti2O7 thin films have been prepared by chemical solution deposition with a relatively low crystallization temperature of about 500°C. researchgate.netresearchgate.net

Optimal Temperatures: For AACVD-produced films, post-deposition annealing at 600°C for an extended period (12 hours) is effective for achieving phase-pure, crystalline Bi2Ti2O7. researchgate.netdaneshyari.com Epitaxial films grown via spin-coating show stability up to 900°C. rsc.orgrsc.org

High Temperatures: At temperatures between 850°C and 1150°C, the Bi2Ti2O7 phase can transform into mixed phases of Bi4Ti3O12 and Bi2Ti4O11. researchgate.netresearchgate.net For sputtered films, annealing above 800°C leads to the inclusion of the Bi4Ti3O12 phase. aip.org

The substrate can also influence the stability window of the pyrochlore phase, as observed in films grown on sapphire. aip.org This highlights the intricate relationship between processing conditions and the final properties of the Bi2Ti2O7 material.

| Effect of Annealing Temperature on Bi2Ti2O7 Phase | |

| Temperature Range | Observed Phase/Effect |

| < 550°C | Films may remain amorphous. researchgate.net |

| ~470°C | Optimal for pure phase via co-precipitation. researchgate.netresearchgate.net |

| 500°C - 600°C | Crystallization of phase-pure Bi2Ti2O7 thin films. researchgate.netresearchgate.net |

| 800°C - 1150°C | Transformation to Bi4Ti3O12 and Bi2Ti4O11 phases. researchgate.netaip.orgresearchgate.net |

| Up to 900°C | Epitaxial films on YSZ remain stable. rsc.orgresearchgate.net |

Identification and Mitigation of Secondary/Impurity Phases (e.g., Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, TiO₂)

The synthesis of phase-pure bismuth titanium oxide (Bi₂Ti₂O₇) is often complicated by the co-formation of thermodynamically stable secondary phases from the Bi₂O₃-TiO₂ system. The most commonly encountered impurities include the Aurivillius phase Bi₄Ti₃O₁₂ and the sillenite (B1174071) phase Bi₁₂TiO₂₀, as well as unreacted precursor oxides like TiO₂. researchgate.netmmu.ac.uk The presence of these phases can significantly alter the material's properties, making their identification and control a critical aspect of the synthesis process.

Identification of Impurity Phases

The primary and most definitive technique for identifying crystalline impurity phases in Bi₂Ti₂O₇ samples is X-ray Diffraction (XRD). Each crystalline phase possesses a unique diffraction pattern, allowing for the clear identification of Bi₂Ti₂O₇ alongside impurities such as Bi₄Ti₃O₁₂ and Bi₁₂TiO₂₀ by comparing the experimental data with standard patterns from crystallographic databases. researchgate.netmmu.ac.uk For instance, the presence of Bi₄Ti₃O₁₂ is often noted in XRD patterns when synthesis conditions are not optimized. researchgate.net Raman spectroscopy is another powerful tool used to identify the vibrational modes characteristic of different bismuth titanate polymorphs, providing complementary information on the phase composition of the synthesized material. mmu.ac.uk

Mitigation Strategies

The formation of pure Bi₂Ti₂O₇, free from secondary phases, is highly dependent on the synthesis parameters. Careful control over these conditions is the key to mitigating impurity formation.

Temperature Control: Annealing and calcination temperatures are critical variables. The pyrochlore Bi₂Ti₂O₇ phase can be metastable, and its formation is often highly temperature-sensitive. dtu.dk Research using a co-precipitation route has shown that the pure Bi₂Ti₂O₇ phase may only be obtainable within a very narrow temperature window of around 470°C. At temperatures above 650°C, the Bi₂Ti₂O₇ pyrochlore phase can become metastable. dtu.dk In other methods, such as magnetron co-sputtering, annealing at 500°C can lead to the formation of both Bi₁₂TiO₂₀ and Bi₄Ti₃O₁₂, with the latter becoming more prominent at 600°C. mmu.ac.uk

Stoichiometric Control: Precise control of the bismuth-to-titanium (Bi/Ti) molar ratio in the precursor mixture is essential for achieving phase purity. krasheninnikov.denih.gov Deviations from the ideal 1:1 Bi:Ti ratio for Bi₂Ti₂O₇ can promote the growth of other bismuth titanate phases that are stable at different stoichiometric ratios, such as the Bi-rich Bi₁₂TiO₂₀ or the Ti-rich Bi₄Ti₃O₁₂. researchgate.net For example, a solvothermal method successfully produced phase-pure Bi₂Ti₂O₇ by using a specific bismuth nitrate to tetrabutyl titanate molar ratio of 0.4:1. researchgate.net

Choice of Synthesis Method: The selected synthetic route profoundly influences the final phase composition.

Co-precipitation: This method, when combined with subsequent microwave sintering, has been demonstrated to produce dense, phase-pure Bi₂Ti₂O₇ ceramic pellets with no detectable secondary phases. acs.org

Solvothermal/Hydrothermal: These methods offer good control over crystallization. Hydrothermal synthesis has been shown to produce nearly single-phase materials at temperatures around 200°C, significantly lower than solid-state methods, and can sometimes avoid the formation of intermediate Bi₂Ti₂O₇ phases when targeting other titanates. researchgate.net

Chemical Solution Deposition: This technique can produce Bi₂Ti₂O₇ thin films at relatively low crystallization temperatures (around 500°C), but higher firing temperatures can lead to the formation of other phases. researchgate.net

Solid-State Reaction: While a common method, it often requires higher temperatures and can lead to difficulties in controlling stoichiometry, making impurity formation more likely. rsc.org

The following table summarizes the conditions that can lead to the formation of common impurities and the strategies employed to mitigate them.

| Impurity Phase | Formation Conditions | Mitigation Strategies | References |

|---|---|---|---|

| Bi₄Ti₃O₁₂ (Bismuth Titanate) | Non-optimal annealing temperatures (e.g., 500-600°C in some methods); deviation from 1:1 Bi:Ti stoichiometry; can be a stable phase at higher temperatures (>650°C) where Bi₂Ti₂O₇ is metastable. | Strict temperature control (e.g., specific narrow windows like ~470°C in co-precipitation); precise stoichiometric control of precursors; use of methods like co-precipitation followed by microwave sintering. | researchgate.netmmu.ac.ukdtu.dk |

| Bi₁₂TiO₂₀ (Bismuth Titanate Sillenite) | Forms alongside Bi₄Ti₃O₁₂ at certain annealing temperatures (e.g., 500°C); can result from solid-state and sol-gel methods with specific precursor ratios. | Precise control over annealing temperature and precursor stoichiometry; choice of synthesis route (e.g., solvothermal methods). | mmu.ac.ukrsc.orgresearchgate.net |

| TiO₂ (Titanium Dioxide) | Incomplete reaction of titanium precursors; incorrect Bi/Ti molar ratio leading to an excess of titanium. | Ensuring correct stoichiometric ratio of Bi:Ti precursors; optimizing reaction time and temperature to ensure complete reaction; post-synthesis purification methods like selective washing or filtration. | researchgate.netosti.govpeijinchem.com |

Crystallographic and Structural Investigations of Bi2ti2o7

Pyrochlore (B1171951) Crystal Structure (Fd-3m Space Group)

Bismuth titanium oxide crystallizes in the cubic pyrochlore structure, which belongs to the Fd-3m space group. researchgate.net This structure is a defining feature of Bi₂Ti₂O₇ and is responsible for many of its interesting properties. The pyrochlore structure can be visualized as two interpenetrating networks: a framework of corner-sharing TiO₆ octahedra and a tetrahedral A₂O' sublattice. researchgate.net The stoichiometric material forms a pale yellow cubic pyrochlore phase. Time-of-flight powder neutron diffraction studies have confirmed the Fd-3m space group with a lattice parameter of approximately 10.37949 Å at ambient temperature. researchgate.net

The ideal pyrochlore structure, with the general formula A₂B₂O₇, is composed of a network of corner-sharing B-site cation octahedra (B₂O₆). The A-site cations and the remaining oxygen atoms (O') form an interpenetrating cuprite-like A₂O' tetrahedral network. In this idealized framework, the atomic positions are highly symmetric. The flexibility of this structure allows for considerable variation in chemical composition through substitutions at both cation sites and the presence of anion vacancies, leading to a wide range of physicochemical properties. researchgate.net

In Bi₂Ti₂O₇, the larger bismuth (Bi³⁺) cations occupy the A-sites, which are located within distorted cubic sites formed by the oxygen atoms of the A₂O' and B₂O₆ sublattices. researchgate.netwhiterose.ac.uk The smaller, more highly charged titanium (Ti⁴⁺) cations occupy the B-sites, situated at the center of the corner-sharing octahedra. researchgate.net This arrangement is typical for pyrochlore compounds. However, studies have indicated that Bi₂Ti₂O₇ can be prone to bismuth and oxygen deficiencies, leading to non-stoichiometric compositions such as Bi₁.₇₄Ti₂O₆.₆₂. whiterose.ac.uk

The pyrochlore structure contains two distinct oxygen sites. The majority of the oxygen atoms, designated as O, are located at the 48f Wyckoff position and form the vertices of the TiO₆ octahedra. researchgate.netresearchgate.net The remaining oxygen atoms, denoted as O', occupy the 8a or 8b Wyckoff position and are part of the A₂O' network. researchgate.netwhiterose.ac.ukresearchgate.net This structural arrangement can be expressed as A₂B₂O₆O' to emphasize the two oxygen environments. Positional disorder has been observed not only at the bismuth site but also in the O' oxide site. researchgate.net

| Parameter | Value | Reference |

| Crystal System | Cubic | researchgate.net |

| Space Group | Fd-3m | researchgate.net |

| Lattice Constant (a) | ~10.37949 Å | researchgate.net |

| A-site Cation | Bi³⁺ | researchgate.net |

| B-site Cation | Ti⁴⁺ | researchgate.net |

| O Wyckoff Position | 48f | researchgate.netresearchgate.net |

| O' Wyckoff Position | 8a or 8b | researchgate.netwhiterose.ac.ukresearchgate.net |

Non-Stoichiometry and Defect Chemistry

The chemical and physical properties of Bi₂Ti₂O₇ are often challenging to control due to difficulties in maintaining stoichiometry during synthesis. researchgate.net This frequently results in non-stoichiometric compounds with inherent defects.

A common form of non-stoichiometry in bismuth titanate is a deficiency in bismuth. Experimental and theoretical studies have shown that a non-stoichiometric phase with the general formula Bi₂₋ₓTi₂O₇₋₁.₅ₓ, where x is approximately 0.25, is often the primary and most thermodynamically stable product. rsc.org This indicates a significant deviation from the ideal Bi:Ti ratio of 1:1. Research as early as 2003 pointed out that single-phase Bi₂Ti₂O₇ often exhibits bismuth deficiency and an excess of titanium. researchgate.net The formation of such bismuth-deficient structures is a key aspect of the material's defect chemistry.

The formation of oxygen vacancies is intrinsically linked to the non-stoichiometry in Bi₂Ti₂O₇, particularly bismuth deficiency. To maintain charge neutrality in a bismuth-deficient lattice, oxygen vacancies are created. The concentration of these vacancies is directly related to the extent of bismuth deficiency. Defect engineering, specifically the creation of oxygen vacancies, is considered a promising strategy to enhance the material's properties, such as its photocatalytic activity. nih.govresearchgate.net The presence of oxygen vacancies can modify the electronic band structure and light absorption characteristics of the material. researchgate.net Studies have shown that subsequent thermal annealing in an oxygen-containing atmosphere can be used to control the concentration of oxygen vacancies in the crystal structure. arxiv.org

Advanced Structural Characterization Techniques

Powder X-ray diffraction (XRD) is a fundamental technique for the structural characterization of Bi₂Ti₂O₇. It is used to identify the crystalline phases present, determine lattice parameters, and assess the purity of synthesized materials. soton.ac.ukacs.org The XRD patterns of Bi₂Ti₂O₇ typically show a cubic pyrochlore phase. soton.ac.uk

Rietveld refinement is a powerful method used in conjunction with XRD to obtain detailed structural information. wikipedia.org This technique involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of various crystallographic parameters. wikipedia.org For Bi₂Ti₂O₇, Rietveld analysis of XRD data has been instrumental in confirming the pyrochlore structure and determining parameters such as lattice constants, atomic positions, and site occupancies. researchgate.net It has also been used to quantify the degree of bismuth deficiency and the associated lattice distortions. The precision of the Rietveld method allows for the detection of subtle structural changes resulting from non-stoichiometry and defects. rruff.info

Interactive Table: Representative Lattice Parameters of Bi₂Ti₂O₇ from Rietveld Refinement

| Sample Description | Space Group | Lattice Constant (a) in Å | Reference |

| Stoichiometric Bi₂Ti₂O₇ (ambient temperature) | Fd-3m | 10.37949(4) | soton.ac.uk |

| Bi₂Ti₂O₇ Nanowire (optimized) | Fd-3m | 10.467 | aip.org |

| Bi₂Ti₂O₇ Nanowire (optimized) | Fd-3m | 10.492 | aip.org |

Time-of-Flight Powder Neutron Diffraction Studies

Time-of-flight (TOF) powder neutron diffraction is a powerful technique for determining the crystal structure of materials, particularly for locating light atoms like oxygen in the presence of heavy atoms like bismuth. Several studies have utilized this method to probe the structure of Bi₂Ti₂O₇.

Rietveld refinement of neutron powder diffraction data has been a common approach. In one study, sol-gel derived Bi₂Ti₂O₇ powder was analyzed, and the refinement confirmed the majority phase to be Bi₂Ti₂O₇ with a cubic pyrochlore structure belonging to the Fd-3m space group. aip.org The lattice constant was determined to be 10.3735(3) Å. aip.org However, this study also identified the presence of minor secondary phases, including Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀, and others. aip.org

Neutron scattering is particularly advantageous for studying disorder. Investigations into pyrochlore structures have revealed that they can adopt a disordered fluorite-type structure under certain conditions. nih.gov Neutron total scattering has shown that this disordered state can consist of local orthorhombic structural units. nih.gov While these studies provide a general understanding of disorder in pyrochlores, specific TOF neutron diffraction studies focusing solely on the disorder in Bi₂Ti₂O₇ are less common in the reviewed literature.

In the broader context of pyrochlore oxides with the general formula A₂B₂O₇, neutron diffraction has been used to study structural parameters over wide temperature ranges. researchgate.net These studies help in characterizing cation ordering and bond lengths, which are essential for understanding the structural stability and properties of compounds like Bi₂Ti₂O₇. researchgate.net For instance, studies on other pyrochlores like Yb₂Ti₂O₇ have used Rietveld refinements of neutron powder diffraction data to reveal details such as "stuffed" pyrochlore structures where some B-site cations are substituted by A-site cations. usherbrooke.ca

Table 1: Crystallographic Data from Powder Neutron Diffraction Studies of Bi₂Ti₂O₇

| Parameter | Value | Reference |

| Crystal System | Cubic | aip.org |

| Space Group | Fd-3m | aip.org |

| Lattice Constant (a) | 10.3735(3) Å | aip.org |

| Noted Impurities | Bi₄Ti₃O₁₂, Bi₁₂TiO₂₀ | aip.org |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) provides precise information about the atomic positions within a crystal lattice. For Bi₂Ti₂O₇, SCXRD studies have been instrumental in confirming its fundamental structure and revealing subtle but important deviations from the ideal pyrochlore arrangement.

Recent research has focused on the growth of large, impurity-free single crystals of Bi₂Ti₂O₇ to enable detailed structural analysis. acs.org A study published in 2020 reported the successful growth of such crystals and confirmed their cubic symmetry with the space group Fd-3m at room temperature. acs.org A key finding from this single crystal analysis was the displacive disorder in the bismuth sublattice. acs.org The Bi³⁺ cations were found to be shifted from the highly symmetric 16c Wyckoff position to a 96g position. acs.org This displacement is attributed to the stereochemical activity of the Bi³⁺ lone pair of electrons.

The crystal structure can be visualized as a network of corner-sharing TiO₆ octahedra, with the bismuth and a portion of the oxygen atoms (O1) forming a separate interconnected network. acs.org The Ti-O bond lengths within the octahedra are uniform, while the Bi-O distances vary due to the displacement of the Bi atoms. This displacement leads to the formation of interconnected Bi-atom tetrahedra. acs.org

It is important to note that the synthesis method can influence the final structure. While the pyrochlore structure is generally observed, some synthesis techniques may lead to the formation of other bismuth titanate phases.

Table 2: Key Findings from Single Crystal X-ray Diffraction of Bi₂Ti₂O₇

| Finding | Description | Reference |

| Crystal Symmetry | Cubic | acs.org |

| Space Group | Fd-3m | acs.org |

| Displacive Disorder | Bi³⁺ cations are shifted from the 16c to the 96g Wyckoff position. | acs.org |

| Structural Motif | Interconnected network of corner-sharing TiO₆ octahedra. | acs.org |

| Bismuth Sublattice | Forms a network of interconnected tetrahedra due to Bi³⁺ displacement. | acs.org |

Electron Diffraction (e.g., TEM, SAED)

Electron diffraction techniques, such as those performed in a Transmission Electron Microscope (TEM) and Selected Area Electron Diffraction (SAED), are invaluable for studying the crystallography of materials at the nanoscale. These methods are particularly useful for identifying phases and determining the crystal structure of very small regions of a sample.

For Bi₂Ti₂O₇, TEM and SAED have been used to characterize the crystallinity and phase purity of materials synthesized through various routes, such as sol-gel methods and solvothermal synthesis. For instance, SAED patterns can confirm the crystalline nature of nanoparticles and provide information about their crystallographic orientation. In studies of bismuth nanoparticles, a precursor in some synthesis routes, SAED patterns have been used to identify the crystal structure. researchgate.net

In the context of Bi₂Ti₂O₇, electron diffraction is often used in conjunction with other techniques like X-ray diffraction (XRD) to provide a comprehensive structural characterization. While detailed analyses of SAED patterns specifically for Bi₂Ti₂O₇ are often part of broader material characterization studies, they play a crucial role in confirming the successful synthesis of the desired pyrochlore phase at the nanoscale. For example, in the synthesis of nanostructured Bi₂Ti₂O₇, TEM is used to visualize the morphology, such as nanotubes, and SAED would be employed to confirm that these nanostructures possess the crystalline pyrochlore structure.

Table 3: Applications of Electron Diffraction in the Study of Bi₂Ti₂O₇

| Technique | Application | Reference |

| TEM | Visualization of nanomaterial morphology (e.g., nanotubes, nanoparticles). | |

| SAED | Confirmation of crystallinity and phase identification at the nanoscale. | researchgate.net |

| Combined with XRD | Provides a comprehensive structural characterization from bulk to nanoscale. |

Electronic Band Structure and Charge Carrier Dynamics in Bi2ti2o7

First-Principles Density Functional Theory (DFT) Calculations

First-principles calculations based on Density Functional Theory (DFT) are a primary tool for investigating the electronic structure of Bi2Ti2O7. These computational methods allow for a detailed understanding of the material's properties at a quantum-mechanical level.

The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. For materials like Bi2Ti2O7, several functionals are employed to model their complex electronic interactions.

It is well-established that standard DFT calculations using local or semilocal functionals, such as the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA), often fail to predict the correct band gap energy for many semiconductor systems, frequently underestimating the experimental values. nih.gov This underestimation can range from 33% to over 42% for some oxides. nih.gov

To overcome this limitation, more advanced, non-local approaches are necessary. nih.gov These include:

Hybrid Functionals (e.g., HSE06): The Heyd-Scuseria-Ernzerhof (HSE) hybrid functional incorporates a fraction of exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in semilocal functionals. nih.govaps.org This method generally provides a more accurate description of band gaps and lattice constants. nih.gov

DFT+U: This approach adds an on-site Coulomb interaction term (the Hubbard U parameter) to specific orbitals, typically the d-states of transition metals or p-states of oxygen. nih.gov For titanates, applying the Hubbard correction to the Ti 3d states and O 2p states can improve the description of electron localization and significantly increase the calculated band gap, bringing it closer to experimental observations. nih.gov The magnitude of the band gap is found to increase with the value of the Hubbard parameter U. nih.gov

These advanced methods are crucial for obtaining a reliable theoretical model of the electronic properties of complex oxides like Bi2Ti2O7. nih.govaps.org

Due to the presence of bismuth, a heavy element with a high atomic number (Z=83), relativistic effects play a significant role in determining the electronic structure of Bi2Ti2O7. uclouvain.be The most important of these is spin-orbit coupling (SOC), which describes the interaction between an electron's spin and its orbital motion. uclouvain.be

Including SOC in DFT calculations is essential for an accurate description of bismuth-containing materials. uclouvain.be The SOC interaction can induce splitting in the energy bands, particularly near the Fermi level, which can alter the size of the band gap and the effective mass of charge carriers. aps.org In some heavy-element systems, the influence of SOC is a dominant factor in defining the material's electronic properties and can lead to unique physical phenomena. aps.orguclouvain.be For instance, in the bismuth dimer, SOC creates molecular orbitals that are a mixture of bonding and non-bonding non-relativistic orbitals, which ultimately weakens the molecular bond. uclouvain.be

Electronic Band Gap Characteristics

The band gap is a critical parameter that defines the energy required to excite an electron from the valence band to the conduction band, thereby determining the material's optical absorption and electrical conductivity.

Studies indicate that bismuth titanate pyrochlore (B1171951) is a semiconductor with an indirect band gap. researchgate.netu-szeged.hu In an indirect band gap semiconductor, the minimum of the conduction band and the maximum of the valence band occur at different momentum vectors (k-vectors) in the Brillouin zone. This characteristic has important implications for its optical properties, as photon absorption to create an electron-hole pair must also involve a phonon to conserve momentum. The valence band in bismuth titanate is composed of hybrid orbitals of O 2p and Bi 6s, while the conduction band is mainly formed by Ti 3d orbitals. u-szeged.hu The presence of the dispersed Bi 6s orbital contributes to reducing the band gap compared to materials like TiO2, where the valence band is composed solely of O 2p orbitals. u-szeged.hu

The band gap of Bi2Ti2O7 has been determined through both experimental measurements and theoretical calculations. Experimental values are typically derived from the onset of absorption in UV-Vis spectroscopy.

Experimental studies on Bi2Ti2O7 crystals have estimated the band gap to be approximately 2.95 eV. researchgate.netcapes.gov.br Other reported experimental values from the literature are in a similar range, including 2.81 eV, 2.83 eV, and 3.00 eV. researchgate.net Theoretical calculations, depending on the functional used, aim to reproduce these values. As previously noted, standard GGA calculations would predict a lower value, while hybrid functionals like HSE06 or DFT+U approaches are tuned to better match experimental findings.

| Determination Method | Reported Band Gap (eV) | Source(s) |

| Experimental (UV-Vis Spectroscopy) | ~2.95 | researchgate.netcapes.gov.br |

| Experimental (Literature Review) | 2.81 - 3.00 | researchgate.net |

| Theoretical (DFT-GGA) | Underestimated vs. Experimental | nih.gov |

| Theoretical (DFT+U, HSE06) | More accurate, closer to experimental | nih.gov |

This table is interactive. You can sort and filter the data.

The electronic and optical properties of Bi2Ti2O7 can be significantly altered when the material is synthesized as a nanostructure, such as a nanowire. aip.org Theoretical studies using DFT have shown that it is possible to modify the band gap of Bi2Ti2O7 nanowires compared to the bulk material. aip.org

This band gap reduction is primarily attributed to surface effects. aip.org In nanowires, the high surface-to-volume ratio means that surface atoms play a much larger role. Calculations show that mid-band states are induced by the combination of oxygen and bismuth atoms on the nanowire surface. aip.org These surface states effectively cause the valence band maximum (VBM) to shift upwards, closer to the conduction band. aip.org This shift results in a notable narrowing of the band gap. aip.org

The consequence of this reduced band gap is a shift in the optical absorption edge towards the red-light region of the spectrum. aip.org This enhanced absorption of visible light explains why Bi2Ti2O7 one-dimensional nanostructures have been found experimentally to exhibit more excellent photoactivity than their bulk counterparts. aip.org

Electronic Density of States (DOS) Analysis

An analysis of the electronic density of states (DOS) provides insight into the distribution of energy levels that electrons can occupy within the material. This is crucial for determining the electronic and optical properties of Bi2Ti2O7.

Contributions of Bi, Ti, and O Orbitals to Valence and Conduction Bands

The electronic configuration of Bi2Ti2O7 is a result of the hybridization of atomic orbitals from its constituent elements: bismuth (Bi), titanium (Ti), and oxygen (O). The valence band (VB) is primarily formed by the hybridization of the O 2p orbitals and the Bi 6s orbitals. aip.org The presence of the Bi 6s orbitals in the valence band is significant as it shifts the valence band edge upwards, which contributes to a reduction in the band gap. aip.org

The conduction band (CB), on the other hand, is composed of the empty Ti 3d orbitals hybridized with Bi 6p states. aip.org This combination not only defines the lower boundary of the conduction band but also enhances the p-character of the CB, which can improve the electron transfer process. aip.org Theoretical calculations have shown that Bi2Ti2O7 is a direct band gap material, a characteristic that is beneficial for photocatalysis as it minimizes recombination losses during the transition of excited electrons from the valence band to the conduction band. aps.org

| Band | Primary Orbital Contributions |

| Valence Band (VB) | O 2p, Bi 6s |

| Conduction Band (CB) | Ti 3d, Bi 6p |

Mid-Band States and Their Origin (e.g., Oxygen Atoms, Bismuth Atoms on Surface)

The ideal electronic structure of Bi2Ti2O7 can be modified by the presence of mid-band states, which are energy levels located within the band gap. These states can arise from several sources, including surface defects and vacancies.

In nanostructured forms of Bi2Ti2O7, such as nanowires, mid-band states can be induced by the oxygen and bismuth atoms located on the surface. aps.org These surface-induced states can cause a shift in the valence band towards the conduction band, effectively reducing the band gap. aps.org

Another significant origin of mid-band states is the presence of oxygen vacancies (Vo). researchgate.net These vacancies are common defects in semiconductor materials and can introduce new energy levels within the band gap. researchgate.net The presence of these states can influence the material's light absorption and surface adsorption properties. researchgate.net The formation of these mid-band states has been confirmed by observations of a shift in the maximum absorption edge to a higher wavelength.

Charge Carrier Generation and Transport

The efficiency of Bi2Ti2O7 in applications such as photocatalysis is heavily dependent on the generation, separation, and transport of charge carriers.

Photogenerated Electron-Hole Pair Dynamics

Upon irradiation with light of sufficient energy, electrons in the valence band of Bi2Ti2O7 are excited to the conduction band, leaving behind positively charged "holes" in the valence band. This process creates electron-hole pairs, which are the primary charge carriers. The dynamics of these photogenerated pairs are critical to the material's photoactivity.

The generated electrons and holes can participate in redox reactions on the catalyst's surface. For instance, photogenerated electrons can react with adsorbed oxygen to produce superoxide (B77818) radicals (•O2−), while holes can react with water or hydroxide (B78521) ions to form hydroxyl radicals (•OH). wikipedia.org These highly reactive species are instrumental in the degradation of pollutants in photocatalytic applications. wikipedia.org The efficient generation and separation of these electron-hole pairs are key to enhancing photocatalytic efficiency. wikipedia.org

Effective Electron and Hole Masses

The effective mass of an electron or hole in a crystal lattice is a measure of how it responds to an external electric field. It is determined by the curvature of the electronic band structure. A lower effective mass generally corresponds to higher charge carrier mobility.

For Bi2Ti2O7, theoretical calculations have indicated low effective masses for the charge carriers. wikipedia.org This characteristic is advantageous for photocatalysis as it implies that the photogenerated electrons and holes can move more freely through the crystal lattice to the surface reaction sites, thus enhancing the photocatalytic activity. wikipedia.org

| Charge Carrier | Effective Mass | Implication for Photocatalysis |

| Electron | Low (Calculated) | High mobility, enhanced transport to surface |

| Hole | Low (Calculated) | High mobility, enhanced transport to surface |

Factors Influencing Charge Separation and Recombination Rates

The rapid recombination of photogenerated electron-hole pairs is a primary factor that limits the efficiency of many photocatalysts. researchgate.net Several factors can influence the rates of charge separation and recombination in Bi2Ti2O7.

The formation of heterojunctions with other semiconductors, such as CaTiO3, can create an internal electric field at the interface. wikipedia.org This electric field promotes the transfer and segregation of photogenerated charge carriers, thereby improving charge separation and reducing recombination. wikipedia.org The modification of Bi2Ti2O7 with metal nanoparticles, like bismuth, can also enhance charge separation through the surface plasmon resonance (SPR) effect and by acting as an electron sink. wikipedia.org

Optical Properties and Photocatalytic Performance of Bi2ti2o7

Light Absorption Characteristics

The optical properties of Bismuth titanium oxide (Bi2Ti2O7), particularly its ability to absorb light, are fundamental to its photocatalytic activity. Analysis of its light absorption characteristics reveals how it can be harnessed for applications driven by light, especially visible light.

UV-Vis Absorption Spectra Analysis

The light absorption properties of Bi2Ti2O7 are typically investigated using UV-Visible (UV-Vis) diffuse reflectance spectroscopy. The onset of the absorption spectrum provides an estimation of the material's band gap energy. For Bi2Ti2O7 crystals with a pyrochlore (B1171951) structure, the band gap has been estimated to be approximately 2.95 eV, as determined from the onset of the UV-Vis absorption spectra. researchgate.net Another study on Bi2Ti2O7 thin films derived a band-gap energy of about 3.1 eV. aip.org Theoretical calculations based on density functional theory (DFT) have determined a direct band gap of 2.6 eV for stoichiometric bismuth titanate pyrochlore (BTO). utoledo.edu Further experimental results for thin films produced by aerosol-assisted chemical vapor deposition showed a direct band gap of 2.74 eV. researchgate.net

The variation in reported band gap values can be attributed to differences in synthesis methods, material form (e.g., bulk, thin film, nanoparticles), and crystallinity. For instance, Bi2Ti2O7 synthesized via a co-precipitation method was found to have a band gap of 2.33 eV. researchgate.net It is generally accepted that Bi2Ti2O7 possesses a relatively narrow band gap compared to materials like titanium dioxide (TiO2), enabling it to absorb a portion of the visible light spectrum. researchgate.netutoledo.edu

| Synthesis Method/Form | Band Gap (eV) |

| Chemical Solution Decomposition (Crystals) | ~2.95 |

| Metalorganic Decomposition (Thin Film) | ~3.1 |

| Density Functional Theory (Theoretical) | 2.6 |

| Aerosol Assisted Chemical Vapour Deposition (Thin Film) | 2.74 |

| Co-precipitation (Nanoparticles) | 2.33 |

Absorption Edge Shifts (e.g., Red-Light Region Shift in Nanowires)

A significant aspect of the optical properties of Bi2Ti2O7 is the ability to tune its absorption edge, which is the wavelength at which the material begins to strongly absorb light. A shift of this edge towards longer wavelengths (a "red shift") indicates a narrowing of the band gap and an enhanced ability to absorb visible light.

Theoretical studies on Bi2Ti2O7 nanowires have shown that their absorption edges can be shifted towards the red-light region. researchgate.netaip.orgaip.org This phenomenon is attributed to the electronic structure of the nanowires, where mid-band states induced by surface oxygen and bismuth atoms cause the valence band to shift closer to the conduction band, thereby reducing the band gap. researchgate.netaip.org Specifically, calculations have shown that while bulk Bi2Ti2O7 has an absorption onset at around 400 nm, nanowire models exhibit noticeable absorption in the 400–550 nm range. aip.org This red shift makes Bi2Ti2O7 nanowires promising candidates for photocatalytic applications that utilize solar energy. researchgate.netaip.org

Photocatalytic Activity Mechanisms

The photocatalytic activity of Bi2Ti2O7 is intrinsically linked to its electronic and optical properties. When the material absorbs light with energy equal to or greater than its band gap, it generates electron-hole pairs. These charge carriers can then participate in redox reactions on the catalyst's surface, leading to the degradation of pollutants or other chemical transformations.

Visible-Light-Driven Photocatalysis

Bi2Ti2O7 is recognized for its photocatalytic performance under visible light, a direct consequence of its relatively narrow band gap. researchgate.netsemanticscholar.org The ability to utilize visible light, which constitutes a significant portion of the solar spectrum, is a key advantage over wide-band-gap semiconductors like TiO2 that are primarily active under UV irradiation. d-nb.info The photocatalytic mechanism involves the generation of electron-hole pairs upon visible light absorption. These photogenerated carriers can then react with adsorbed species to produce reactive oxygen species, which are responsible for the degradation of organic pollutants.

The efficiency of visible-light photocatalysis in Bi2Ti2O7 can be influenced by factors such as synthesis method, morphology, and the presence of defects. For example, Bi2Ti2O7 synthesized by a co-precipitation method showed superior photocatalytic activity in degrading Rhodamine B under visible light compared to that synthesized by a solvothermal method, which was attributed to its larger surface area and specific morphology. semanticscholar.org

Synergistic Effects in Heterojunction Composites (e.g., Bi2Ti2O7/TiO2, BiOCl/Bi2Ti2O7)

To further enhance the photocatalytic efficiency of Bi2Ti2O7, it is often combined with other semiconductors to form heterojunction composites. This approach aims to improve charge separation and extend the light absorption range.

Bi2Ti2O7/TiO2 Heterojunctions : Composites of Bi2Ti2O7 and TiO2 have demonstrated enhanced photocatalytic activity under visible light. d-nb.infonih.gov In these heterostructures, the absorption spectrum is extended into the visible-light region compared to pure TiO2. nih.govresearchgate.net The enhanced performance is attributed to a synergistic effect between the two materials. d-nb.infonih.gov Upon visible light irradiation, Bi2Ti2O7 gets excited, and the photogenerated electrons can transfer to the conduction band of TiO2, promoting efficient separation of electron-hole pairs. d-nb.info This effective charge separation reduces the recombination rate of charge carriers, leading to a higher quantum yield for the photocatalytic process. nih.gov

BiOCl/Bi2Ti2O7 Heterojunctions : The formation of a heterojunction between BiOCl and Bi2Ti2O7 has also been shown to result in enhanced visible-light photocatalytic activity. rsc.org Compared to pure BiOCl, the BiOCl/Bi2Ti2O7 composites exhibit an extended absorption spectrum into the visible light region. rsc.org The enhanced photocatalytic properties are attributed to the effective separation of photogenerated electrons and holes at the heterojunction interface. rsc.org

Role of Internal Electric Fields at Heterojunction Interfaces

A key factor contributing to the enhanced photocatalytic activity in Bi2Ti2O7-based heterojunctions is the formation of an internal electric field at the interface between the two semiconductor materials. nih.gov This electric field arises from the difference in the Fermi levels of the two materials when they are brought into contact. researchgate.netrsc.org

In a p-n heterojunction, for instance, the internal electric field is directed from the n-type to the p-type semiconductor. researchgate.netrsc.org This built-in field plays a crucial role in promoting the separation and transfer of photogenerated charge carriers. researchgate.netrsc.org Under illumination, the electric field drives the photogenerated electrons and holes in opposite directions, effectively suppressing their recombination. nih.govrsc.org For example, in a Bi2Ti2O7/TiO2 heterostructure, the internal electric field facilitates the migration of photogenerated electrons from Bi2Ti2O7 to TiO2, leading to an efficient charge separation. d-nb.infonih.gov This enhanced separation of charge carriers, driven by the photoinduced potential at the heterojunction, is a primary reason for the improved photocatalytic performance of these composite materials. nih.gov

Influence of Oxygen Vacancies and Other Defects on Photocatalytic Efficiency

The photocatalytic activity of Bi2Ti2O7 is profoundly influenced by the presence of intrinsic and engineered defects, particularly oxygen vacancies. These vacancies can act as trapping sites for photogenerated electrons, which can suppress the recombination of electron-hole pairs, a primary limiting factor in photocatalysis. The introduction of oxygen vacancies can also modulate the electronic band structure, potentially narrowing the band gap and extending the light absorption range of the material into the visible spectrum.

In composite systems, such as Bi2Ti2O7/CaTiO3 heterojunctions, the presence of oxygen vacancies has been shown to synergistically enhance photocatalytic efficiency. For instance, calcination of Bi2Ti2O7/CaTiO3 composites at 600 °C was found to increase the photocatalytic nitrogen monoxide (NO) removal efficiency from 58% to 78% under visible light. researchgate.net This enhancement is attributed to the combined effect of the S-scheme heterojunction and the oxygen vacancies, as confirmed by electron spin resonance (ESR) and X-ray photoelectron spectroscopy (XPS) analysis. researchgate.net The oxygen vacancies not only improve light absorption but also facilitate the adsorption of reactant molecules.

However, the role of defects is complex. While they can serve as active sites and promote charge separation, they can also act as recombination centers if their concentration is too high or their energy levels are not appropriately located within the band gap. uq.edu.au Theoretical and experimental studies on other bismuth-based oxides have shown that the location of the oxygen vacancy (e.g., adjacent to a Bi or Sn atom in Bi2Sn2O7-x) can determine whether it will be beneficial or detrimental to photocatalytic activity. uq.edu.au

Enhanced Charge Separation through Interfacial Transfer Dynamics

Efficient separation of photogenerated electron-hole pairs is crucial for high photocatalytic performance. In Bi2Ti2O7-based materials, this is often achieved by creating heterojunctions with other semiconductors or by loading with metallic nanoparticles. These interfaces create built-in electric fields that drive the separation of charges, thereby increasing their lifetime and availability to participate in redox reactions.

The formation of a Z-scheme or S-scheme heterojunction is a particularly effective strategy. For example, a Bi2Ti2O7/CaIn2S4 Z-scheme heterojunction demonstrated a 98.58% degradation of crystal violet within 15 minutes under visible light, significantly outperforming the individual components. wu.ac.th This superior activity is a direct result of enhanced charge separation at the interface. wu.ac.th Similarly, in a Bi2Ti2O7/CaTiO3 S-scheme heterojunction, the internal electric field promotes the migration of photogenerated electrons, leading to more efficient charge separation. researchgate.net

Loading Bi2Ti2O7 with metallic bismuth (Bi) nanoparticles offers another avenue for enhanced charge separation. The surface plasmon resonance (SPR) effect induced by the Bi nanospheres improves the separation of electron-hole pairs and increases the absorption of visible light. bohrium.com This results in a significant boost in photocatalytic activity, as demonstrated by the increased removal of NO from 25% for the bare Bi2Ti2O7/CaTiO3 to 64% for the Bi-loaded composite under visible light. bohrium.com The metallic Bi acts as an electron sink, effectively capturing photogenerated electrons and promoting the generation of reactive oxygen species. bohrium.com

Photocatalytic Applications and Degradation Studies

The enhanced photocatalytic properties of Bi2Ti2O7 have been explored in various applications, primarily focused on environmental remediation and renewable energy generation.

Degradation of Organic Pollutants (e.g., Rhodamine B, Methyl Orange, Ciprofloxacin)

Bi2Ti2O7 and its composites have proven to be effective photocatalysts for the degradation of a range of organic pollutants in water. These pollutants are often refractory to conventional wastewater treatment methods.

The degradation of dyes such as Rhodamine B (RhB) and Methyl Orange (MO) has been a common benchmark for testing the photocatalytic activity of Bi2Ti2O7. A Bi2Ti2O7/Bi4Ti3O12 composite, for instance, has demonstrated excellent performance in degrading both RhB and MO under simulated solar light. researchgate.net Bismuth titanate heterophase materials have also shown high efficiency, degrading 98% of RhB in 240 minutes. wu.ac.th In some cases, Bi2Ti2O7 has exhibited higher photocatalytic activity for the decolorization of methyl orange than the widely used commercial photocatalyst Degussa P-25 (a form of TiO2). capes.gov.br

The degradation of antibiotics, such as ciprofloxacin (B1669076) (CIP), is another significant application. The piperazine (B1678402) moiety of the ciprofloxacin molecule is often the primary site of attack by the photogenerated reactive species. springerprofessional.de Bismuth-based photocatalysts have been shown to effectively break down ciprofloxacin under visible light irradiation. nih.gov

Below is a table summarizing the photocatalytic degradation of various organic pollutants by Bi2Ti2O7-based materials.

| Photocatalyst | Pollutant | Degradation Efficiency | Irradiation Time (min) | Light Source | Reference |

| Bi2Ti2O7/Bi4Ti3O12 | Rhodamine B | High | Not specified | Simulated Solar | researchgate.net |

| Bi2Ti2O7/Bi4Ti3O12 | Methyl Orange | High | Not specified | Simulated Solar | researchgate.net |

| Bismuth Titanate Heterophase | Rhodamine B | 98% | 240 | Not specified | wu.ac.th |

| Bi2Ti2O7 | Methyl Orange | Higher than P-25 | Not specified | Not specified | capes.gov.br |

| BiOBr | Ciprofloxacin | High | 60 | Visible Light | springerprofessional.de |

Solar-Assisted Water Splitting Reactions

The production of hydrogen (H2) from water using solar energy is a promising clean energy technology. Bi2Ti2O7 has been investigated for its potential in photocatalytic water splitting due to its suitable band edge positions for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). researchgate.net

Potential as a TiO2 Substitute in Dye-Sensitized Solar Cells

Titanium dioxide (TiO2) is the most common semiconductor used in dye-sensitized solar cells (DSSCs). However, its wide band gap (around 3.2 eV for anatase) limits its absorption to the ultraviolet region of the solar spectrum. Bi2Ti2O7, with its narrower band gap (around 2.8-2.95 eV), can absorb a larger portion of the visible light, making it a potential candidate to either replace or be used in conjunction with TiO2 in DSSCs. researchgate.netcapes.gov.br

The use of Bi2Ti2O7 in DSSCs is still an emerging area of research. The principle relies on the dye, adsorbed onto the semiconductor surface, absorbing light and injecting an electron into the conduction band of the Bi2Ti2O7, which then travels through the external circuit to produce an electric current. The narrower band gap of Bi2Ti2O7 could potentially lead to better light harvesting and improved cell efficiency. Research into composite films, such as TiO2/Bi5O7I, has shown that the addition of a bismuth-based compound can decrease the bandgap energy and enhance the photovoltaic performance of the DSSC.

Characterization of Photocatalytic Performance